N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide
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Overview
Description
AB-FUBINACA 2’-indazole isomer: is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is an analytical reference standard primarily used for research and forensic applications . Synthetic cannabinoids are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the active component in cannabis .
Preparation Methods
The preparation of AB-FUBINACA 2’-indazole isomer involves several synthetic routes and reaction conditions. The synthesis typically starts from a common precursor and involves steps such as alkylation, amidation, and purification by chromatography
Chemical Reactions Analysis
AB-FUBINACA 2’-indazole isomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AB-FUBINACA 2’-indazole isomer is used in various scientific research applications, including:
Mechanism of Action
AB-FUBINACA 2’-indazole isomer exerts its effects by acting as an agonist at cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite . The compound binds to these receptors and activates them, leading to a range of effects similar to those produced by THC.
Comparison with Similar Compounds
AB-FUBINACA 2’-indazole isomer is similar to other synthetic cannabinoids such as AB-CHMINACA, AB-PINACA, and 5F-AB-PINACA . it is unique in its specific structural configuration, which affects its binding affinity and potency at cannabinoid receptors. The 2’-indazole isomer differs from other isomers in the position of the alkyl substituent on the indazole ring, which can influence its pharmacological properties .
Similar Compounds
- AB-CHMINACA
- AB-PINACA
- 5F-AB-PINACA
Properties
Molecular Formula |
C20H21FN4O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-5-3-4-6-16(15)24-25(18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1 |
InChI Key |
XFYTVZNCYIVYKQ-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=C2C=CC=CC2=NN1CC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=C2C=CC=CC2=NN1CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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